

Core Principles of Ethyldiphenylphosphine Reactivity: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethyldiphenylphosphine*

Cat. No.: *B1294405*

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Abstract

Ethyldiphenylphosphine ($(C_2H_5)P(C_6H_5)_2$) is a versatile organophosphorus compound that serves as a crucial building block and ligand in a multitude of chemical transformations. Its reactivity is characterized by the nucleophilic and reducing nature of the trivalent phosphorus atom, its ability to coordinate to transition metals, and its susceptibility to oxidation and quaternization. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of **ethyldiphenylphosphine**, including its synthesis, core reactions, and its significant role in catalysis. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **ethyldiphenylphosphine** and its corresponding oxide is presented below. This data is essential for its identification, handling, and characterization in experimental settings.

Table 1: Physical and Chemical Properties

Property	Ethyldiphenylphosphine	Ethyldiphenylphosphine Oxide
Chemical Formula	C ₁₄ H ₁₅ P	C ₁₄ H ₁₅ OP
Molecular Weight	214.24 g/mol	230.24 g/mol [1]
Appearance	Clear, colorless liquid[2]	Solid[2]
Boiling Point	293 °C (lit.)[3]	-
Melting Point	-	120-125 °C (lit.)[2]
Density	1.048 g/mL at 25 °C (lit.)[3]	-
Refractive Index (n _{20/D})	1.614 (lit.)[3]	-
Solubility	Soluble in organic solvents	Soluble in organic solvents
CAS Number	607-01-2	1733-57-9[1]

Table 2: Spectroscopic Data

Spectroscopic Data	Ethyldiphenylphosphine	Ethyldiphenylphosphine Oxide
³¹ P NMR (CDCl ₃ , ppm)	δ -11.46[4]	-
¹ H NMR (CDCl ₃ , ppm)	δ 7.48–7.41 (m, 4H), 7.39–7.29 (m, 6H), 2.08 (q, J = 7.6 Hz, 2H), 1.11 (dt, J = 17.0, 7.6 Hz, 3H)[4]	-
¹³ C NMR (CDCl ₃ , ppm)	δ 138.4, 132.6, 128.4, 20.5, 9.9[4]	-
Key IR Absorptions (cm ⁻¹)	Aromatic C-H stretching (~3080), Aliphatic C-H stretching (2800-3000), Phenyl ring vibrations (1400-1600), P-C stretching (700-1100)	P=O stretching (~1155)

Table 3: Structural Parameters (Typical Values)

Parameter	Value
P-C (phenyl) bond length	~1.83 Å
P-C (ethyl) bond length	~1.85 Å
C-P-C bond angle	~103°
P-C-C bond angle (ethyl)	~115°

Note: Specific crystallographic data for **ethyldiphenylphosphine** was not found. The values presented are typical for triaryl/alkyl phosphines.

Synthesis of Ethyldiphenylphosphine

The most common and efficient method for the synthesis of **ethyldiphenylphosphine** involves the reaction of chlorodiphenylphosphine with an ethyl Grignard reagent.[\[4\]](#)

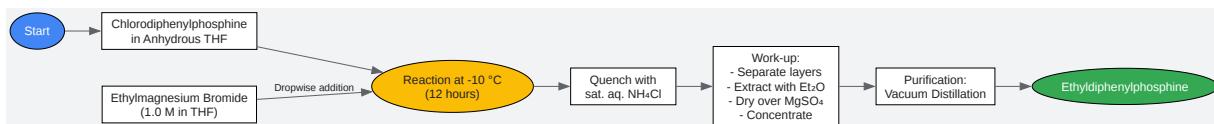
Experimental Protocol: Synthesis from Chlorodiphenylphosphine and Ethylmagnesium Bromide[\[5\]](#)

Materials:

- Chlorodiphenylphosphine
- Ethylmagnesium bromide (1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Standard Schlenk line equipment
- Magnetic stirrer and stir bar
- Cooling bath (-10 °C)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF (15-20 mL) is prepared in a Schlenk flask equipped with a magnetic stir bar.
- The flask is cooled to -10 °C using a suitable cooling bath.
- To the stirred solution, a 1.0 M solution of ethylmagnesium bromide in THF (1.1 equivalents) is added dropwise.
- The reaction mixture is stirred at -10 °C for 12 hours.
- After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **ethyldiphenylphosphine**.
- The product can be purified by vacuum distillation to afford a colorless liquid.



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Synthesis of **Ethyldiphenylphosphine** Workflow

Core Reactivity

The reactivity of **ethyldiphenylphosphine** is primarily dictated by the lone pair of electrons on the phosphorus atom, which imparts nucleophilic and reducing properties. The main reactions include oxidation, quaternization, and its use as a ligand in catalysis.

Oxidation

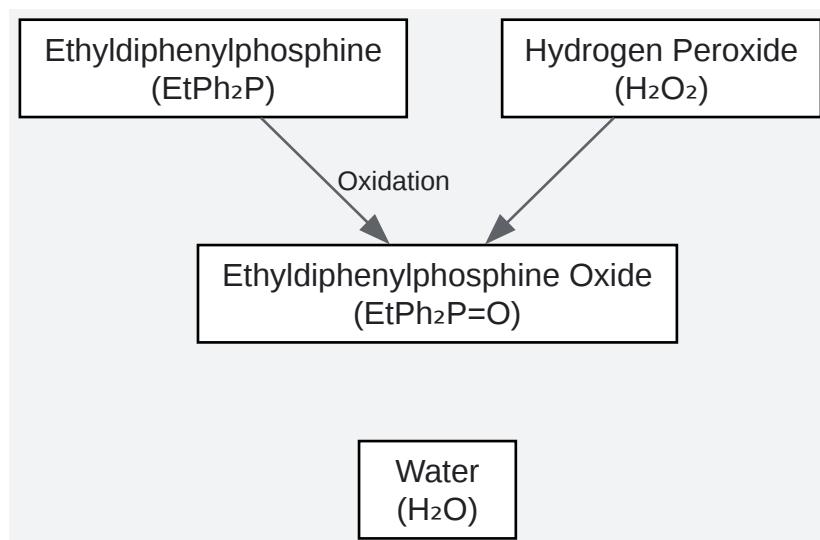
Ethyldiphenylphosphine is readily oxidized to **ethyldiphenylphosphine** oxide. This can occur slowly upon exposure to air or more rapidly with oxidizing agents such as hydrogen peroxide.^[5] The formation of the stable P=O bond is a strong driving force for this reaction.

Materials:

- **Ethyldiphenylphosphine**
- Hydrogen peroxide (30% aqueous solution)
- Acetone or another suitable solvent
- Magnetic stirrer and stir bar

Procedure:

- **Ethyldiphenylphosphine** is dissolved in acetone in a round-bottom flask equipped with a magnetic stir bar.
- The solution is cooled in an ice bath.
- A 30% aqueous solution of hydrogen peroxide is added dropwise to the stirred solution. An exothermic reaction may be observed.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The solvent is removed under reduced pressure.
- The resulting solid residue, **ethyldiphenylphosphine** oxide, can be purified by recrystallization.



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Oxidation of **Ethyldiphenylphosphine**

Quaternization

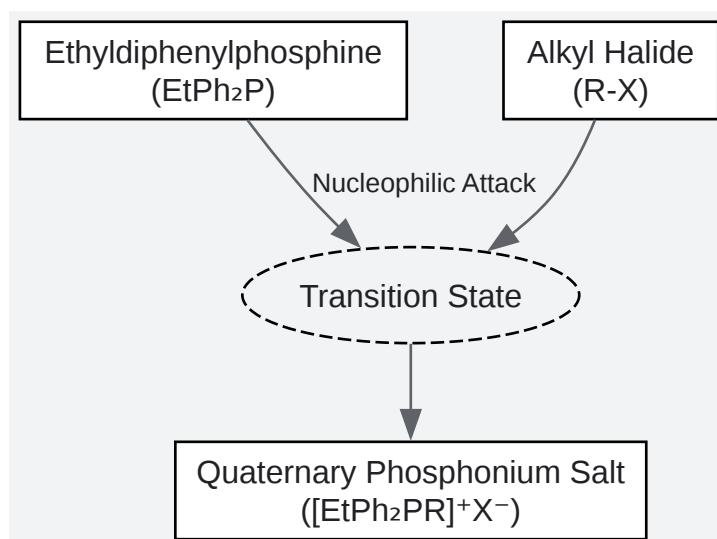
The nucleophilic phosphorus atom of **ethyldiphenylphosphine** can react with alkyl halides in a process known as quaternization to form phosphonium salts.^{[6][7]} This reaction is analogous to the Menshutkin reaction of tertiary amines. The reaction can sometimes be facilitated by a nickel catalyst.^{[6][7]}

Materials:

- **Ethyldiphenylphosphine**
- Aryl bromide
- Nickel(II) bromide (NiBr₂)
- Phenol
- Standard Schlenk line equipment
- Magnetic stirrer and stir bar

Procedure:

- In a Schlenk tube under an inert atmosphere, a solution of **ethyldiphenylphosphine**, the aryl bromide (1 equivalent), and NiBr_2 (6 mol%) in phenol is prepared.
- The reaction mixture is heated to reflux for a specified time (e.g., 15 minutes to 20 hours), and the progress can be monitored by TLC or ^{31}P NMR.
- After completion, the reaction mixture is cooled, and water is added to azeotropically remove the phenol under reduced pressure.
- The resulting phosphonium salt can be isolated from the residue by column chromatography.



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Quaternization of **Ethyldiphenylphosphine**

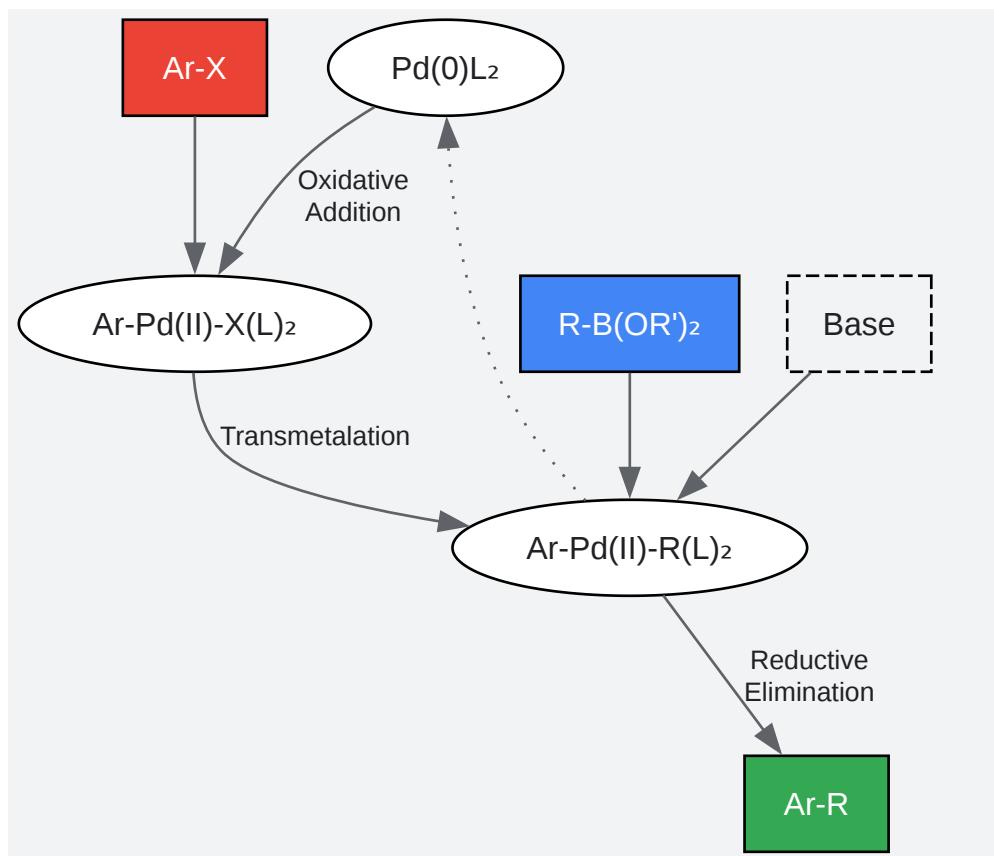
Role in Catalysis

Ethyldiphenylphosphine is widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand are crucial for the stability and reactivity of the metal catalyst.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, **ethyldiphenylphosphine** can be used as a ligand for the

palladium catalyst. The ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

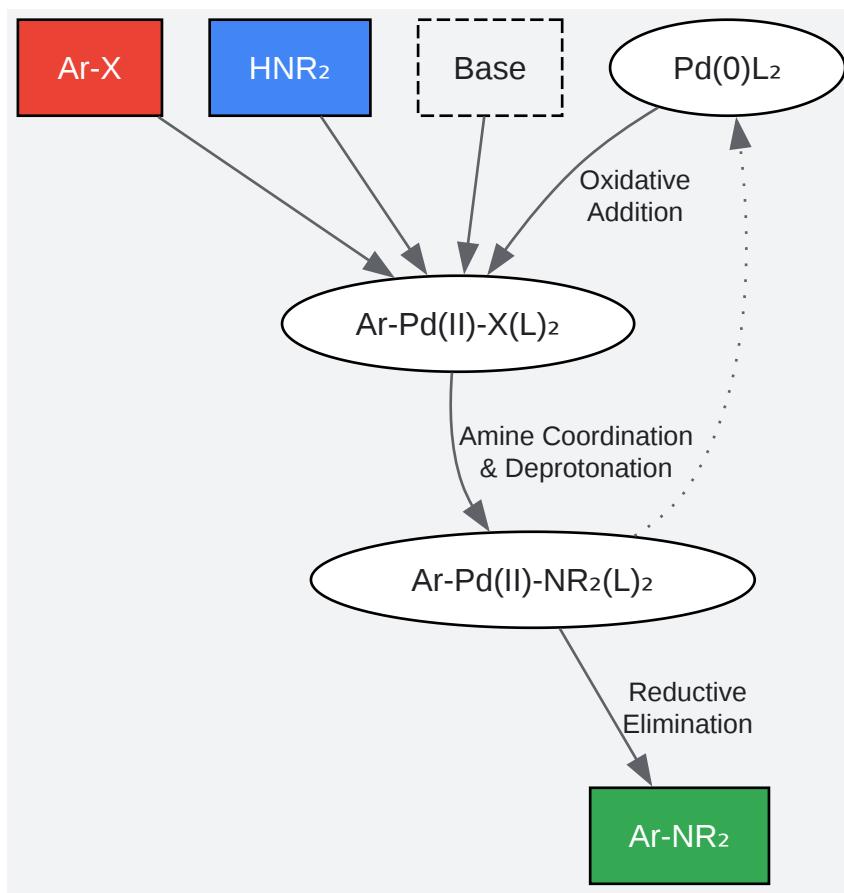


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Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. **Ethyldiphenylphosphine** can serve as a ligand for the palladium catalyst in this reaction, facilitating the coupling of amines with aryl halides.[8]



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